N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-10-11-17(13-16(15)2)21(26)25(14-18-7-5-6-12-23-18)22-24-19-8-3-4-9-20(19)27-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODIAQKVHNIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylbenzamide and pyridinylmethyl groups. Key steps include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Dimethylbenzamide: The benzothiazole intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of Pyridinylmethyl Group: Finally, the compound is alkylated with 2-chloromethylpyridine under basic conditions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole or benzamide moieties.
Reduction: Reduced forms of the benzamide or pyridinylmethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the pyridinylmethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide. Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study demonstrated that thiazole-pyridine hybrids showed promising anticancer activity against breast cancer cell lines (IC50 = 5.71 μM), outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 μM). The presence of electron-withdrawing groups was found to enhance the efficacy of these compounds .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide | MCF-7 | 5.71 | |
| 5-fluorouracil | MCF-7 | 6.14 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Research has shown that thiazole derivatives can effectively inhibit both bacterial and fungal growth.
Case Study:
In a study evaluating various thiazole derivatives, one compound exhibited good antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 93.7 to 46.9 μg/mL against several bacterial strains .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide | Various Gram-positive/negative bacteria | 93.7 - 46.9 |
Anticonvulsant Activity
The anticonvulsant properties of benzothiazole derivatives have been explored in various studies. Compounds with thiazole and pyridine linkages have shown effectiveness in seizure models.
Case Study:
A specific derivative demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg in electroshock seizure tests .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide | Electroshock test | 18.4 |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide involves several chemical reactions that optimize its biological activity. Understanding the structure–activity relationship is crucial for enhancing its therapeutic efficacy.
Research Insights:
Studies have indicated that modifications to the substituents on the thiazole and pyridine rings significantly influence the biological activity of the compounds. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer and antimicrobial activities .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the pyridinylmethyl group may enhance binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole-Benzamide Scaffold
The target compound shares a common N-(benzo[d]thiazol-2-yl)benzamide backbone with several analogs. Key structural variations include:
- Substituents on the benzamide ring : The 3,4-dimethyl groups distinguish it from compounds like N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (), which features a bromo substituent and a piperazine-linked benzamide.
- N-substitution : The pyridin-2-ylmethyl group contrasts with analogs bearing sulfonamide (), triazolothiadiazole (–11), or simple alkyl/aryl substituents (–8).
Antimicrobial Activity
- Triazolothiadiazole-containing analogs (e.g., 5a–j in –11) exhibit broad-spectrum antibacterial and antifungal activity, with MIC values ranging from 6.25–50 µg/mL against S. aureus and E. coli. The pyridin-4-yl or furan-2-yl substitutions enhance potency compared to simpler benzothiazoles .
- The target compound’s 3,4-dimethyl and pyridin-2-ylmethyl groups may improve membrane permeability, though direct antimicrobial data are unavailable.
Neuromodulatory Activity
- N-(thiazol-2-yl)-benzamide analogs (–7) act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC) with high selectivity over m5-HT3AR and hα1-GlyR. Substituents like sulfonamide or methyl groups at the benzamide ring critically influence ZAC affinity .
Adjuvant and Anti-inflammatory Potential
- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () enhances NF-κB signaling in TLR adjuvant screens, suggesting immunomodulatory applications. The 3,4-dimethyl groups in the target compound could similarly potentiate adjuvant activity .
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () demonstrates anti-inflammatory and analgesic properties, highlighting the role of halogen substituents in bioactivity .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties, alongside a pyridine group that may enhance its biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide is C22H19N3OS, with a molecular weight of 373.5 g/mol. The structure features:
- A benzothiazole ring , which is often linked to anticancer and antimicrobial activities.
- A dimethylbenzamide moiety that may influence the compound's binding affinity and stability.
- A pyridinylmethyl group , which can enhance solubility and biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been identified as apoptosis inducers in cancer cells by activating procaspase-3 to caspase-3, leading to cell death in various cancer lines such as U937 and MCF-7 . The presence of the benzothiazole moiety is crucial for this activity, suggesting that our compound might also share similar effects.
Antimicrobial Activity
Benzothiazole derivatives are well-known for their antimicrobial properties. Research indicates that modifications in the benzothiazole structure can lead to enhanced antibacterial and antifungal activities. The introduction of pyridine groups has been shown to improve the efficacy of these compounds against various pathogens .
The mechanisms underlying the biological activities of N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide likely involve:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Interference with Cellular Signaling : The compound may interact with cellular signaling pathways, affecting growth and survival signals in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The benzothiazole core is essential for anticancer activity.
- Modifications on the dimethylbenzamide group can affect binding affinity and selectivity towards targets.
- The pyridine moiety plays a significant role in enhancing solubility and overall bioactivity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide | Lacks pyridinylmethyl group | Reduced binding affinity |
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Lacks dimethyl groups | Affects chemical reactivity |
Case Studies
- Study on Anticancer Activity : In vitro studies demonstrated that similar benzothiazole derivatives significantly inhibited tumor growth in mouse models when administered at specific dosages .
- Antimicrobial Efficacy : A series of pyridine-substituted benzothiazoles were tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control groups .
Q & A
Q. What are the optimal synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes: (i) Formation of the benzothiazole core via condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions. (ii) Alkylation of the pyridinylmethyl group using reductive amination or nucleophilic substitution. (iii) Coupling of the 3,4-dimethylbenzamide moiety using amide bond-forming reagents like HATU or EDCI in anhydrous DMF. Critical parameters include temperature control (<60°C to prevent decomposition), solvent polarity (e.g., THF for stepwise reactivity), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields range from 65–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify proton environments (e.g., downfield shifts for benzothiazole protons at δ 7.8–8.2 ppm) and confirm substitution patterns.
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C22H20N3OS: 390.1342) with <2 ppm error.
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereoelectronic effects .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for EGFR or VEGFR-2, given the benzothiazole’s ATP-binding pocket affinity.
- Antimicrobial activity : Conduct MIC determinations against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound’s benzothiazole-pyridine pharmacophore?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G** basis set) to: (i) Map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. (ii) Analyze charge distribution via Mulliken charges, identifying nucleophilic (pyridine N) and electrophilic (benzothiazole S) sites. (iii) Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values. This approach clarifies structure-activity relationships (SAR) for redox-sensitive biological interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in assays to minimize solvent interference.
- Metabolic instability : Pre-treat compounds with liver microsomes (e.g., human CYP450 isoforms) to assess stability.
- Target promiscuity : Employ proteome-wide profiling (e.g., KinomeScan) to identify off-target effects.
Replicate studies under harmonized protocols (e.g., CLIA guidelines) to ensure reproducibility .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : Systematically modify:
- Benzothiazole substituents : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-π stacking with aromatic residues in target proteins.
- Pyridinylmethyl linker : Adjust alkyl chain length (e.g., ethyl vs. propyl) to balance lipophilicity (logP) and membrane permeability.
- Benzamide methylation : Compare 3,4-dimethyl vs. 4-methoxy analogs to sterically block metabolic hydroxylation.
Evaluate changes via SPR (binding affinity) and MD simulations (binding pose stability) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously (5 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t1/2, Cmax, AUC).
- Toxicity : Conduct 14-day repeated-dose studies in rodents, monitoring ALT/AST levels and histopathology (liver/kidney).
- BBB penetration : Use transgenic APP/PS1 mice to assess brain bioavailability via microdialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
